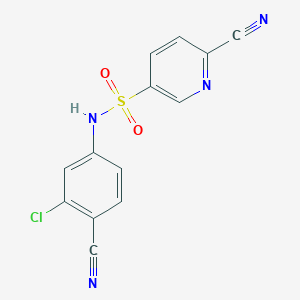![molecular formula C23H22N2O5S3 B2481305 Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate CAS No. 477887-75-5](/img/structure/B2481305.png)
Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex sulfanyl-acetyl-amino-phenyl compounds typically involves multi-step reactions, starting from basic building blocks like disodium ceftriaxone and 4-hydroxybenzaldehyde, as seen in the preparation of related compounds. These processes often involve condensation reactions under reflux conditions, utilizing ethanol as a solvent for several hours to achieve the desired product (Fareed et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfanyl-acetyl compounds is typically elucidated using techniques such as LC-MS, 1H-NMR, CHN analysis, and sometimes X-ray crystallography. These techniques provide detailed information on the molecular framework, confirming the presence of specific functional groups and the overall molecular architecture (Ramazani et al., 2011).
Chemical Reactions and Properties
The chemical behavior of such compounds can include reactions characteristic of the thiophene carboxylate moiety, sulfanyl groups, and acetyl-amino functionalities. These may involve nucleophilic substitutions, condensation reactions, and the formation of heterocyclic systems through reactions with various reagents (Selič et al., 1997).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are typically determined through empirical analysis. The solubility can be influenced by the presence of methoxyphenyl and thiophene groups, which might impart specific solvation characteristics. Crystalline structure details, when available, are obtained through X-ray diffraction studies, offering insights into molecular packing, bond lengths, and angles (Ramazani et al., 2011).
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been utilized in the synthesis of complex chemical structures, often involving intricate reactions and multiple steps. For example, Fareed et al. (2012) explored the synthesis of a related compound using techniques like LCMS, 1 H-NMR, and CHN. This highlights the compound's role in the development of new chemical entities (Fareed, Kalhoro, Versiani, Afza, & Fareed, 2012).
Pharmacological Potential
- Several studies have investigated the pharmacological potential of compounds related to methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate. For instance, research by Ghani and Alabdali (2022) focused on the anti-cancer activity of gold (III) and nickel (II) metal ion complexes derived from a similar compound, demonstrating its relevance in cancer research (Ghani & Alabdali, 2022).
Role in Tumor Cell Selectivity
- Thomas et al. (2017) explored the anti-proliferative activity and tumor cell selectivity of a related compound. This study sheds light on the potential of this compound derivatives in targeted cancer therapies (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).
Propriétés
IUPAC Name |
methyl 3-[[2-[2-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S3/c1-29-15-7-9-16(10-8-15)32-13-20(26)24-17-5-3-4-6-19(17)33-14-21(27)25-18-11-12-31-22(18)23(28)30-2/h3-12H,13-14H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZLCWPOAHJSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2SCC(=O)NC3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)


![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2481228.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2481229.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2481230.png)
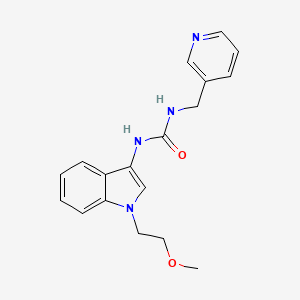
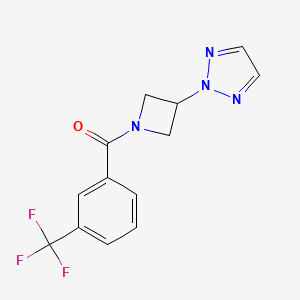
![Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2481234.png)
![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2481235.png)
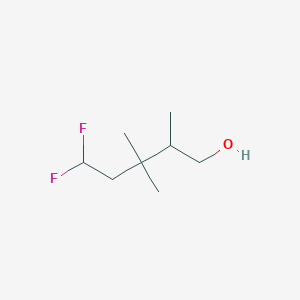
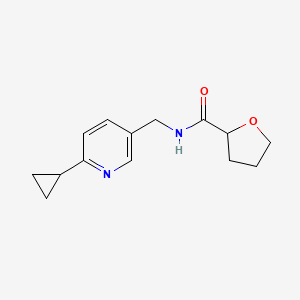
![4-(4-isopropylbenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2481242.png)
